molecular formula C16H18F2N4O B12265036 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B12265036
M. Wt: 320.34 g/mol
InChI Key: QSUBXSSEUGBKQP-UHFFFAOYSA-N
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Description

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a methoxypyrimidine moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Difluorophenyl Group: The piperazine intermediate is then reacted with a difluorophenylmethyl halide under basic conditions to introduce the difluorophenyl group.

    Coupling with Methoxypyrimidine: The final step involves coupling the substituted piperazine with a methoxypyrimidine derivative using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.

    4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine: Lacks one fluorine atom compared to the target compound.

    4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness

The unique combination of the difluorophenyl group and the methoxypyrimidine moiety in 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine imparts distinct chemical and biological properties. This compound’s ability to modulate specific molecular pathways and its potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H18F2N4O

Molecular Weight

320.34 g/mol

IUPAC Name

4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-6-4-21(5-7-22)10-12-8-13(17)2-3-14(12)18/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

QSUBXSSEUGBKQP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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